An In-depth Technical Guide to Methyl 3-phenylpropionate
An In-depth Technical Guide to Methyl 3-phenylpropionate
CAS Number: 103-25-3
This technical guide provides a comprehensive overview of methyl 3-phenylpropionate (B1229125), a significant ester in the fields of organic synthesis, fragrance, and flavor chemistry. This document is intended for researchers, scientists, and professionals in drug development and related industries, offering detailed information on its chemical and physical properties, synthesis, reactivity, and safety.
Chemical and Physical Properties
Methyl 3-phenylpropionate, also known as methyl hydrocinnamate, is a colorless to pale yellow liquid with a characteristic sweet, fruity, and floral odor.[1][2] Its properties are summarized in the tables below for easy reference.
Table 1: General and Physical Properties
| Property | Value | Reference |
| CAS Number | 103-25-3 | [3] |
| Molecular Formula | C₁₀H₁₂O₂ | [1][3][4] |
| Molecular Weight | 164.20 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Odor | Sweet, fruity, floral, honey-like | [1][2] |
| Density | 1.043 g/mL at 25 °C | [2][5] |
| Boiling Point | 238.5 °C at 760 mmHg | [4] |
| 91-92 °C at 4 mmHg | [2][5] | |
| Melting Point | 142-145 °C (This appears to be an outlier, likely for a related but different compound as it's a liquid at room temperature) | [2][4] |
| Flash Point | 99.7 °C (212 °F) | [2][4] |
| Refractive Index (n²⁰/D) | 1.502 | [2][4][5] |
| Vapor Pressure | 0.0423 mmHg at 25 °C | [4] |
| Solubility | Soluble in organic solvents like chloroform (B151607) and methanol (B129727); insoluble in water. | [1][2][5] |
Table 2: Identifiers and Descriptors
| Identifier/Descriptor | Value | Reference |
| IUPAC Name | methyl 3-phenylpropanoate | [3] |
| Synonyms | Methyl 3-phenylpropanoate, Methyl hydrocinnamate, Benzenepropanoic acid, methyl ester | [3] |
| InChI | InChI=1S/C10H12O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | [1][3] |
| InChIKey | RPUSRLKKXPQSGP-UHFFFAOYSA-N | [1][3] |
| SMILES | COC(=O)CCC1=CC=CC=C1 | [1][3] |
| LogP | 1.79220 | [4] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of methyl 3-phenylpropionate.
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Mass Spectrometry: The electron ionization (EI) mass spectrum shows characteristic peaks at m/z 104 (base peak), 91, 105, 164 (molecular ion), and 77.[3]
Synthesis of Methyl 3-phenylpropionate
The most common method for the synthesis of methyl 3-phenylpropionate is the Fischer-Speier esterification of 3-phenylpropionic acid with methanol in the presence of an acid catalyst.[6]
Experimental Protocol: Fischer-Speier Esterification
-
Reactants: A mixture of 3-phenylpropionic acid, methanol, and a catalytic amount of concentrated sulfuric acid is prepared.[7]
-
Reaction: The mixture is heated under reflux for several hours to drive the equilibrium towards the ester product.[7]
-
Work-up: After cooling, the excess methanol is removed, and the residue is neutralized with a base such as sodium bicarbonate solution.[7]
-
Extraction: The product is extracted from the aqueous layer using an organic solvent like ether.[7]
-
Purification: The combined organic extracts are washed, dried, and the solvent is evaporated to yield the crude methyl 3-phenylpropionate. Further purification can be achieved by distillation under reduced pressure.[2][7]
An alternative synthetic route involves the hydrogenation of methyl cinnamate.[5]
Chemical Reactivity and Applications
The chemical reactivity of methyl 3-phenylpropionate is primarily centered around the ester functional group and the aromatic ring.
-
Hydrolysis: As an ester, it can undergo hydrolysis under acidic or basic conditions to yield 3-phenylpropionic acid and methanol.[2]
-
Electrophilic Aromatic Substitution: The benzene (B151609) ring can undergo electrophilic substitution reactions, although the ester group is deactivating.[2]
Due to its pleasant aroma, methyl 3-phenylpropionate is widely used in the fragrance and food industries as a flavoring agent.[2][3] It also serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and other fine chemicals.[4][5]
Safety and Toxicology
Methyl 3-phenylpropionate is generally considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken.
-
Handling: Use in a well-ventilated area and avoid contact with skin, eyes, and clothing.[8] Personal protective equipment such as safety goggles and gloves is recommended.[9]
-
Toxicity Data: Detailed toxicological studies are limited. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated it and expressed no safety concern at current levels of intake when used as a flavoring agent.[3] There is no information available to suggest it is mutagenic, carcinogenic, or has reproductive effects.[10]
Visualizations
Chemical Structure of Methyl 3-phenylpropionate
Caption: 2D Chemical Structure of Methyl 3-phenylpropionate
It is important to note that while this guide provides a comprehensive overview, detailed experimental protocols for complex biological assays such as signaling pathway analysis are not applicable to a single chemical compound like methyl 3-phenylpropionate. Its biological activities would be explored in the context of specific cellular or in vivo studies, the protocols for which would be highly specific to the research question being investigated.
References
- 1. CAS 103-25-3: Methyl 3-phenylpropionate | CymitQuimica [cymitquimica.com]
- 2. zhishangchem.com [zhishangchem.com]
- 3. Methyl 3-phenylpropionate | C10H12O2 | CID 7643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. 3-Phenylpropionic acid methyl ester | 103-25-3 [chemicalbook.com]
- 6. Methyl 3-Phenylpropionate | 98% | CAS 103-25-3 [benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
